7-Methoxyquinoxalin-2(1H)-one - 55687-30-4

7-Methoxyquinoxalin-2(1H)-one

Catalog Number: EVT-308112
CAS Number: 55687-30-4
Molecular Formula: C9H8N2O2
Molecular Weight: 176.17 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis

7-Methoxyquinoxalin-2(1H)-one can be synthesized through various methods. One study employed the Hinsberg condensation reaction for its synthesis. [] This method involves the reaction of a 1,2-diamine, in this case, a methoxy-substituted o-phenylenediamine, with an α-keto acid, such as pyruvic acid or ethyl pyruvate. The reaction proceeds under acidic conditions and involves a cyclization step to form the quinoxalinone ring. []

Applications
  • Potential Anticancer Activity: While not directly studied, several papers highlighted the potential of the quinoxalin-2(1H)-one scaffold in developing anticancer agents, suggesting a possible avenue for 7-Methoxyquinoxalin-2(1H)-one exploration. [, , , , , ]

3-Methylquinoxalin-2(1H)-one (6a)

  • Compound Description: This compound is a quinoxalin-2(1H)-one derivative, similar to the target compound. The research discussed in paper [] focuses on optimizing the synthesis of benzene-substituted 3-methylquinoxalin-2(1H)-ones through the Hinsberg condensation. The study explores reaction conditions, substituent effects, and reaction mechanisms to improve yields and regioselectivity.
  • Relevance: 3-Methylquinoxalin-2(1H)-one shares the core quinoxalin-2(1H)-one structure with 7-Methoxyquinoxalin-2(1H)-one, differing only in the substituent at the 3-position. This structural similarity makes it a relevant related compound, as modifications at the 3-position could be explored for the target compound as well.

3-Methyl-7-methoxyquinoxalin-2(1H)-one (7b)

  • Compound Description: This compound is a key product in the research described in paper []. It is a regioisomer of potential products formed during the synthesis of substituted 3-methylquinoxalin-2(1H)-ones. The study highlights the successful regio-selective synthesis of 3-Methyl-7-methoxyquinoxalin-2(1H)-one, independent of the reaction media's pH.
  • Relevance: This compound is directly related to 7-Methoxyquinoxalin-2(1H)-one, sharing an identical substitution pattern on the quinoxalin-2(1H)-one core structure. The only difference lies in the additional methyl group at the 3-position in 3-Methyl-7-methoxyquinoxalin-2(1H)-one. This close structural resemblance makes it a highly relevant related compound.

7-Methoxy-4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-one (2)

  • Compound Description: This compound is identified as a promising anti-cancer lead compound in the research presented in paper []. It exhibits significant antitumor activity in mice and demonstrates potent antiproliferative activity against a wide range of human tumor cell lines. Mechanistic studies suggest its antitumor effects involve the inhibition of tumor cell proliferation, induction of apoptosis, and disruption of tumor vasculature through tubulin binding.
  • Relevance: This compound represents a significant structural expansion of 7-Methoxyquinoxalin-2(1H)-one. It incorporates the 7-methoxyquinoxalin-2(1H)-one core structure as a substructure and further connects it to a 2-methylquinazolin-4-yl group at the 4-position. This extension of the core structure with a known pharmacophore highlights the potential of building upon the 7-Methoxyquinoxalin-2(1H)-one scaffold for developing novel bioactive compounds.

6-Methoxy-7-(3-morpholinopropoxy)-1-(2-phenoxyethyl)-quinoxalin-2(1H)-one derivatives

  • Compound Description: This series of compounds, explored in paper [], represent a class of novel EGFR inhibitors. They were designed based on the successful clinical use of gefitinib and erlotinib and aim to overcome the challenge of emerging drug resistance due to EGFR-activating mutations. The research focuses on their synthesis and in vitro inhibitory activity towards EGFR kinase.
  • Relevance: These derivatives share the core quinoxalin-2(1H)-one structure with 7-Methoxyquinoxalin-2(1H)-one, although they feature more complex substitutions at the 1-, 6-, and 7-positions. Despite the structural differences, these compounds are considered related because they highlight the potential of quinoxalin-2(1H)-one derivatives, particularly those with modifications at the 6- and 7-positions, as potential EGFR inhibitors, which could guide further research on 7-Methoxyquinoxalin-2(1H)-one.

7-Nitro-3,4-dihydroquinoline-2(1H)-one derivatives

  • Compound Description: Paper [] investigates a series of 6-cyclic aliphatic amino-7-nitro-3,4-dihydroquinoline-2(1H)-ones for their potential as platelet aggregation inhibitors. The study examines their synthesis, structure-activity relationships, and pharmacological activities, including platelet aggregation inhibition, cardiotonic activity, and chronotropic activity. Notably, several compounds within this series exhibit selective and potent inhibitory effects on platelet aggregation.
  • Relevance: These compounds are structurally related to 7-Methoxyquinoxalin-2(1H)-one through their shared dihydroquinolin-2(1H)-one core structure. Despite the difference in the presence of a nitrogen atom in the aromatic ring and the variations in substituents, the shared core structure and the focus on a specific biological activity (platelet aggregation inhibition) make them relevant related compounds. Studying these compounds could provide insights into the potential biological activities and structure-activity relationships of 7-Methoxyquinoxalin-2(1H)-one derivatives.

Properties

CAS Number

55687-30-4

Product Name

7-Methoxyquinoxalin-2(1H)-one

IUPAC Name

7-methoxy-1H-quinoxalin-2-one

Molecular Formula

C9H8N2O2

Molecular Weight

176.17 g/mol

InChI

InChI=1S/C9H8N2O2/c1-13-6-2-3-7-8(4-6)11-9(12)5-10-7/h2-5H,1H3,(H,11,12)

InChI Key

GVERQUMLAYWTMA-UHFFFAOYSA-N

SMILES

COC1=CC2=C(C=C1)N=CC(=O)N2

Canonical SMILES

COC1=CC2=C(C=C1)N=CC(=O)N2

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.